4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
CAS No.:
Cat. No.: VC20171181
Molecular Formula: C21H17ClN4S
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17ClN4S |
|---|---|
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | 4-[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C21H17ClN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3 |
| Standard InChI Key | VKJJEPBIVAEYCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=NC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the 1,2,4-triazole class, featuring a central triazole ring (4H-1,2,4-triazol-3-yl) linked to a pyridine moiety at position 4 and a 4-methylphenyl group at position 4. A sulfur atom at position 5 connects the triazole core to a 3-chlorobenzyl substituent . The IUPAC name, 4-[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine, reflects this connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₇ClN₄S | |
| Molecular Weight | 392.9 g/mol | |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=NC=C4 | |
| InChIKey | VKJJEPBIVAEYCR-UHFFFAOYSA-N |
The planar triazole ring facilitates π-π interactions, while the chlorobenzyl group introduces steric bulk and electronic effects due to chlorine’s electronegativity . The pyridine moiety enhances solubility in polar solvents and potential metal-coordination capabilities .
Crystallographic and Conformational Insights
X-ray diffraction (XRD) studies on analogous triazole derivatives reveal triclinic crystal systems with space group P−1 and unit cell parameters such as a = 6.4427 Å, b = 11.4352 Å, and c = 15.4510 Å . Hirshfeld surface analyses indicate that van der Waals interactions and hydrogen bonding dominate molecular packing, with sulfur and chlorine atoms contributing to intermolecular contacts .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions generates the 1,2,4-triazole-3-thione intermediate .
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Sulfur Alkylation: Reaction with 3-chlorobenzyl bromide introduces the sulfanyl group at position 5.
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Coupling with Pyridine: Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution attaches the pyridine ring.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole Formation | HCl, reflux, 6h | 65–70% |
| Sulfur Alkylation | K₂CO₃, DMF, 80°C, 12h | 80–85% |
| Pyridine Coupling | Pd(PPh₃)₄, DMF, 120°C, 24h | 60–65% |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed to introduce triazole motifs in related compounds, though its applicability to this specific derivative requires further validation .
Reactivity Profile
The compound undergoes characteristic reactions:
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Nucleophilic Substitution: The chlorine atom on the benzyl group is susceptible to displacement by amines or alkoxides.
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Oxidation: The sulfur atom oxidizes to sulfoxide or sulfone derivatives under strong oxidizing agents like mCPBA.
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Metal Coordination: The pyridine nitrogen and triazole N2 atom act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .
Applications in Scientific Research
Medicinal Chemistry
Triazole derivatives exhibit broad bioactivity, and this compound’s structural features suggest promise in:
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Anticancer Agents: The chlorine and pyridine groups may intercalate DNA or inhibit kinases . Analogous compounds show IC₅₀ values <10 μM against MCF-7 breast cancer cells .
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Antimicrobials: Sulfur-containing triazoles disrupt microbial cell membranes, with reported MIC values of 2–8 μg/mL against Staphylococcus aureus.
Materials Science
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Coordination Polymers: The pyridine-triazole framework serves as a building block for metal-organic frameworks (MOFs) with gas storage applications .
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Corrosion Inhibitors: Adsorption on metal surfaces via sulfur and nitrogen atoms reduces corrosion rates by >90% in acidic environments.
Mechanistic Insights
Biological Targets
In silico docking studies propose interactions with:
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Cytochrome P450 Enzymes: The chlorobenzyl group fits into hydrophobic active sites, potentially altering drug metabolism.
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Tubulin: Binding to the colchicine site disrupts microtubule assembly, akin to combretastatin analogs .
Electronic Properties
Density functional theory (DFT) calculations on similar triazoles reveal a HOMO-LUMO gap of 4.2 eV, indicating stability against electrophilic attack . The chlorobenzyl group lowers the LUMO energy by 0.5 eV, enhancing reactivity toward nucleophiles .
Comparative Analysis with Analogous Compounds
Structural Analogues
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4-(4-Methoxyphenyl) Variant: Replacing the methyl group with methoxy increases solubility but reduces metabolic stability.
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Benzimidazole Hybrids: Substituting pyridine with benzimidazole improves DNA binding affinity but complicates synthesis .
Table 3: Property Comparison of Triazole Derivatives
| Compound | LogP | IC₅₀ (MCF-7) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.8 | 8.5 μM | 0.12 |
| 4-Methoxyphenyl Analog | 3.2 | 12.3 μM | 0.45 |
| Benzimidazole Hybrid | 4.1 | 5.8 μM | 0.08 |
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